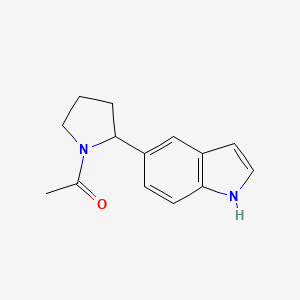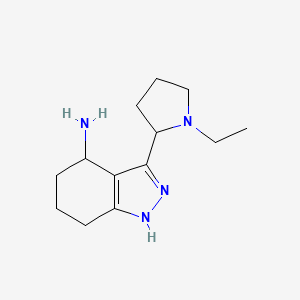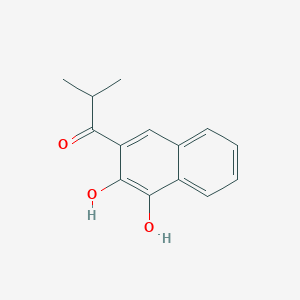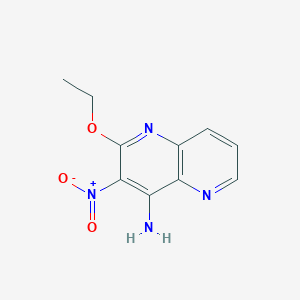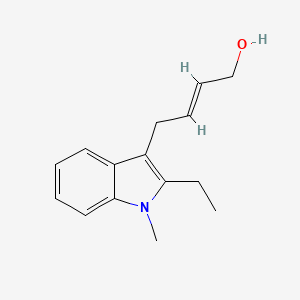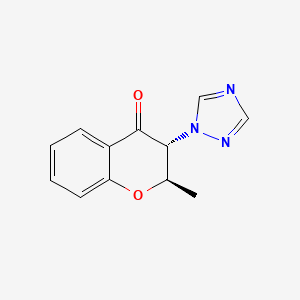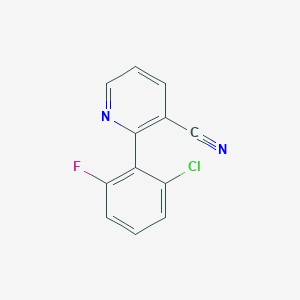![molecular formula C5H9Cl2N3OS B11878268 N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride is an organic compound with the chemical formula C5H8Cl2N4OS. It is a white crystalline powder with a molecular weight of 246.61 g/mol and a melting point of 186-190 degrees Celsius . This compound is commonly used as a pharmaceutical intermediate and in organic synthesis reactions.
Métodos De Preparación
The preparation of N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride involves several synthetic routes. One common method includes the reaction of 2-thio-4-chloromethylthiazole with guanidine . The specific synthetic method can vary depending on experimental conditions and requirements. Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield.
Análisis De Reacciones Químicas
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Acylation Reactions: It can react with carboxylic acids to form acylated products.
Common reagents used in these reactions include thioureas, carbodiimides, and thiophilic metal salts . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme functions and protein interactions.
Medicine: It serves as an intermediate in the synthesis of anticancer, antidiabetic, and antiviral drugs.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound also acts as a strong base and can participate in various biochemical pathways.
Comparación Con Compuestos Similares
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride can be compared with other similar compounds such as:
Guanidine Hydrochloride: A strong organic base used in protein denaturation and as a chaotropic agent.
N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride: Another guanidine derivative with similar applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C5H9Cl2N3OS |
|---|---|
Peso molecular |
230.12 g/mol |
Nombre IUPAC |
2-[5-(chloromethyl)-1,3-oxathiol-2-yl]guanidine;hydrochloride |
InChI |
InChI=1S/C5H8ClN3OS.ClH/c6-1-3-2-11-5(10-3)9-4(7)8;/h2,5H,1H2,(H4,7,8,9);1H |
Clave InChI |
HHKGIUGECJLVNM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(S1)N=C(N)N)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


